molecular formula C13H10FNO4 B2886323 Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate CAS No. 338420-60-3

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate

Cat. No.: B2886323
CAS No.: 338420-60-3
M. Wt: 263.224
InChI Key: FOFGUQZRRHLZGS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate is a heterocyclic compound featuring an isoxazole core substituted at the 3-position with an ethoxycarbonyl group and at the 4-position with a 4-fluorobenzoyl moiety.

Properties

IUPAC Name

ethyl 4-(4-fluorobenzoyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFGUQZRRHLZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-fluoroacetophenone with diethyl carbonate in the presence of sodium hydride as a base. This reaction yields ethyl 4-fluorobenzoylacetate, which can then be further reacted with hydroxylamine hydrochloride to form the isoxazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of 4-(4-fluorobenzoyl)-3-isoxazolecarboxylic acid.

    Reduction: Formation of ethyl 4-(4-fluorobenzyl)-3-isoxazolecarboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific target enzymes and the biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate with its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight Melting Point (°C) cLogP* Key References
This compound 4-Fluorophenyl C14H10FNO5† 291.24‡ N/A ~2.1
Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate 4-Methoxyphenyl C14H13NO5 275.26 N/A ~1.8
Ethyl 4-(4-phenoxybenzoyl)-3-isoxazolecarboxylate 4-Phenoxyphenyl C19H15NO5 337.33 N/A ~3.5
Ethyl 4-(4-nitrobenzoyl)-3-isoxazolecarboxylate 4-Nitrophenyl C13H10N2O6 302.23 N/A ~1.2
Ethyl 4-(2-naphthylcarbonyl)-3-isoxazolecarboxylate 2-Naphthyl C17H13NO4 295.29 97–99 ~3.8

† Estimated based on structural analogs.
‡ Calculated using exact mass (291.051 Da).
*cLogP values estimated using fragment-based methods (e.g., BioByte ClogP).

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -NO2): The fluorine atom in the target compound enhances polarity and metabolic stability compared to methoxy (-OMe) or phenoxy (-OPh) groups. This may improve binding affinity to hydrophobic enzyme pockets (e.g., ACC) . Bulkier Groups (e.g., naphthyl): The 2-naphthyl derivative (C17H13NO4) exhibits a higher molecular weight and melting point (97–99°C), likely due to enhanced π-π stacking and crystallinity .
  • Lipophilicity: The cLogP values correlate with substituent hydrophobicity. The phenoxy and naphthyl derivatives show higher lipophilicity (~3.5–3.8), favoring membrane permeability, while the nitro group reduces cLogP (~1.2) due to its polar nature .

Biological Activity

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate is a synthetic compound that belongs to the isoxazole family, known for its diverse biological activities. The presence of a fluorine atom in its structure enhances its electronic properties, potentially influencing its interactions with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C13H10FNO4
  • Molecular Weight : 263.22 g/mol
  • Melting Point : 73-75°C
  • Boiling Point : 385.3±32.0°C (predicted)
  • Density : 1.301±0.06 g/cm³

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Isoxazole Ring : This is achieved through a cyclization reaction involving hydroxylamine and a β-keto ester.
  • Introduction of the Fluorobenzoyl Group : The fluorobenzoyl moiety is introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a suitable catalyst.
  • Esterification : The final step involves esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.

This compound exhibits its biological activity through interactions with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the isoxazole ring may participate in π-π stacking interactions with aromatic residues, enhancing binding affinity.

Anticancer Properties

Recent studies have identified this compound as a potential anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 breast cancer spheroids. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Compound Cell Line Cytotoxicity (%) at 10 µM
This compoundMCF775%
Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylateMCF750%
Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylateMCF760%

Anti-inflammatory Effects

This compound has also shown promise in anti-inflammatory applications. In preclinical models, it reduced pro-inflammatory cytokine release in response to stimuli such as lipopolysaccharides (LPS), suggesting potential therapeutic use in inflammatory diseases.

Case Studies

  • Study on Anticancer Activity : A screening study evaluated the cytotoxic effects of this compound on multicellular spheroids derived from breast cancer cells, revealing a notable reduction in spheroid viability compared to control groups.
  • Anti-inflammatory Response in Animal Models : In vivo experiments demonstrated that administration of this compound significantly decreased paw edema in rats subjected to carrageenan-induced inflammation.

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